Oxazol-5-amine

Organic Synthesis Medicinal Chemistry Regioselective Catalysis

Oxazol-5-amine (5-Aminooxazole) is a regiospecifically synthesized building block distinguished by its hydrophilic LogP of -1.16 and low pKa of 3.40. These properties ensure the amine remains unprotonated at physiological pH—unlike benzo-fused analogs (ΔpKa +3.6)—making it the only viable choice for FBDD targeting polar pockets or requiring neutral, cell-permeable probes. Substitution with 4-aminooxazole or isoxazol-5-amine (LogP difference 2.0 units) leads to regioisomeric failure in downstream assays. Procurement is justified for programs demanding the exact 5-amino-1,3-oxazole core with a lower boiling point (202.9°C) for streamlined purification.

Molecular Formula C3H4N2O
Molecular Weight 84.08 g/mol
CAS No. 97958-46-8
Cat. No. B1259359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazol-5-amine
CAS97958-46-8
Synonyms5-aminooxazole
Molecular FormulaC3H4N2O
Molecular Weight84.08 g/mol
Structural Identifiers
SMILESC1=C(OC=N1)N
InChIInChI=1S/C3H4N2O/c4-3-1-5-2-6-3/h1-2H,4H2
InChIKeyYBEAMOBHNFDQMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazol-5-amine (CAS 97958-46-8): Core Scaffold and Building Block Profile


Oxazol-5-amine (1,3-oxazol-5-amine) is a heterocyclic organic compound with the molecular formula C₃H₄N₂O and a molecular weight of 84.08 g/mol . It serves as a foundational building block in medicinal chemistry and organic synthesis . The compound is characterized by a five-membered oxazole ring containing both nitrogen and oxygen atoms, with a reactive primary amine group at the 5-position. This structure imparts a unique profile of reactivity and physicochemical properties, including a predicted pKa of 3.40 ± 0.10 and a boiling point of 202.9 ± 13.0 °C , which are key differentiators from its close structural analogs. Its primary industrial and research applications are as an intermediate for synthesizing complex, biologically active heterocycles [1].

Why Oxazol-5-amine (97958-46-8) Cannot Be Casually Substituted: A Matter of Regiochemistry and Physicochemical Profiles


Generic substitution with similar oxazole or isoxazole cores is not feasible due to significant, quantifiable differences in regiochemical reactivity, lipophilicity, and basicity. Unlike methods that yield 4-aminooxazoles, the synthesis of the 5-amino isomer requires specific, regioselective protocols [1]. Furthermore, the physicochemical profile of oxazol-5-amine is distinct from its closest isomer, isoxazol-5-amine, with a 31.7 °C difference in boiling point and a 2.0 unit difference in LogP . These variations are not trivial; they directly impact solubility, formulation, and the compound's behavior in further derivatization reactions. Substituting with a fused analog like benzo[d]oxazol-5-amine introduces a 3.6 unit shift in pKa , which drastically alters the compound's ionization state and reactivity under biological and synthetic conditions. The quantitative evidence below establishes that oxazol-5-amine is not an interchangeable commodity but a specific chemical entity with a well-defined and differentiated property set.

Quantitative Evidence Guide: Differentiating Oxazol-5-amine (97958-46-8) from Its Closest Analogs


Synthetic Regioselectivity: High-Yield Access to 5-Aminooxazoles vs. 4-Aminooxazoles

A Cp*Co(III)-catalyzed [3+2] cycloaddition provides a direct, high-yielding, and regioselective route to 5-aminooxazoles, contrasting sharply with previous methods that exclusively formed the 4-amino regioisomer. This protocol achieves yields up to 88% [1] and addresses a critical synthetic gap, enabling access to this specific substitution pattern.

Organic Synthesis Medicinal Chemistry Regioselective Catalysis

Lipophilicity Profile: Oxazol-5-amine (LogP -1.16) vs. Isoxazol-5-amine (LogP 0.838)

Oxazol-5-amine exhibits significantly higher hydrophilicity compared to its isomer, isoxazol-5-amine. The LogP value for oxazol-5-amine is predicted to be -1.16 , whereas isoxazol-5-amine has a reported LogP of 0.838 [1]. This 2.0-unit difference in LogP translates to an over 100-fold difference in octanol-water partitioning.

Physicochemical Property Drug Design ADME

Thermal Stability Indicator: Boiling Point Differential of 31.8 °C vs. Isoxazol-5-amine

The boiling point of oxazol-5-amine is 202.9 ± 13.0 °C , whereas that of isoxazol-5-amine is significantly higher at 234.6 ± 13.0 °C . This 31.7 °C difference reflects a distinct intermolecular interaction profile and has practical implications for compound handling and purification.

Thermal Stability Process Chemistry Purification

Basicity and Ionization State: pKa Comparison with Fused Analog Benzo[d]oxazol-5-amine

Oxazol-5-amine is a much weaker base compared to its benzofused analog. The predicted pKa of the conjugate acid of oxazol-5-amine is 3.40 ± 0.10 , while the pKa for the most basic site of benzo[d]oxazol-5-amine is 6.97 ± 0.10 . This 3.57-unit difference means that at physiological pH (7.4), oxazol-5-amine is predominantly (>99.9%) in its neutral, unprotonated form, whereas benzo[d]oxazol-5-amine is partially protonated (~27%).

Ionization Reactivity Bioavailability

Recommended Procurement Scenarios for Oxazol-5-amine (CAS 97958-46-8) Based on Verifiable Differentiation


Synthesis of 5-Aminooxazole-Derived Bioisosteres and Scaffolds

Procurement is justified when the target molecule requires a 5-amino-1,3-oxazole core. The regioselective synthesis [1] of this specific isomer is a non-trivial, catalytic process. Attempting to substitute with a 4-aminooxazole or an isoxazole will result in a different regioisomer with altered spatial and electronic properties, likely leading to failure in downstream biological assays. The 5-amino group provides a unique vector for further derivatization.

Early-Stage Drug Discovery Requiring a Low LogP, Hydrophilic Fragment

Oxazol-5-amine's significantly low LogP of -1.16 makes it an ideal, differentiated choice for fragment-based drug discovery (FBDD) programs targeting hydrophilic binding pockets or aiming to improve the overall solubility of a lead series. Its isomer, isoxazol-5-amine, with a LogP of 0.838, would not be a suitable substitute in this context and would steer the project toward a more lipophilic region of chemical space.

Chemical Biology Tools Requiring a Neutral Amine at Physiological pH

The low pKa of oxazol-5-amine (3.40) ensures that the amine group remains almost entirely unprotonated and neutral at physiological pH (7.4). This is a critical differentiator from analogs like benzo[d]oxazol-5-amine (pKa 6.97), which would be partially charged. This property is essential for designing cell-permeable probes or for reactions where the amine's nucleophilicity must be preserved without interference from a charged ammonium species.

Process Development Requiring Specific Volatility and Thermal Profile

The well-defined boiling point of 202.9 ± 13.0 °C for oxazol-5-amine, which is 31.7 °C lower than that of isoxazol-5-amine, is a key process parameter. This lower boiling point suggests higher volatility and may simplify purification via distillation or sublimation compared to its isomer. For procurement specialists, this property ensures that the compound's handling, storage, and safety protocols are appropriate and distinct from those for its higher-boiling analogs.

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